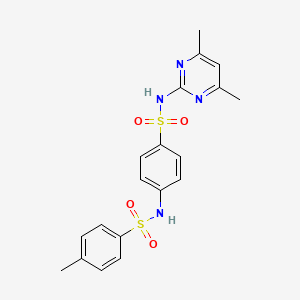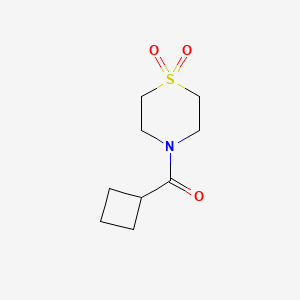![molecular formula C19H13FN2O3S B6423948 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one CAS No. 313954-57-3](/img/structure/B6423948.png)
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a synthetic compound with a wide range of applications in scientific research. This compound is known for its unique properties that make it useful for a variety of purposes, including medicinal chemistry and drug discovery.
Scientific Research Applications
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one has been studied for its potential applications in scientific research. One application is in medicinal chemistry and drug discovery, where the compound has been used to develop novel therapeutic agents. Additionally, the compound has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Furthermore, the compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is not fully understood. However, studies suggest that the compound binds to certain receptors in the body, including COX-2 and PDE-5. This binding is believed to be responsible for the compound’s ability to modulate the activity of these enzymes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one have been studied extensively. Studies have shown that the compound has anti-inflammatory and antioxidant properties, which may be beneficial in treating certain diseases. Additionally, the compound has been shown to modulate the activity of certain enzymes, such as COX-2 and PDE-5, which may lead to improved cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and high product yields. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not approved for human consumption and should only be used in laboratory settings. Furthermore, the compound’s mechanism of action is still not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one research. One potential direction is to further investigate the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential to act as an antioxidant and anti-inflammatory agent. Finally, studies could be conducted to explore the compound’s potential to modulate the activity of various enzymes, such as COX-2 and PDE-5.
Synthesis Methods
The synthesis of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is typically achieved through a three-step process. First, 4-fluorophenyl amine is reacted with 1,3-thiazol-4-yl chloride to form a Schiff base. This intermediate is then treated with 6-methoxy-2H-chromen-2-one to form the desired compound. This process has been reported to be highly efficient and yields high product yields.
properties
IUPAC Name |
3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVREYKDJFTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)

![3-{4-[(naphthalen-1-yl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B6423881.png)

![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)
![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
